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Compound of Interest

Compound Name: Dimefuron

Cat. No.: B1670650

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefuron is a synthetic chemical compound belonging to the phenylurea class of herbicides.
It operates by inhibiting photosynthetic electron transport in target plant species. This guide
provides a comprehensive overview of its core physical and chemical properties, detailed
experimental protocols for their determination, and visualizations of its synthesis, mechanism of
action, and analytical workflow. All quantitative data is summarized for clarity and ease of
comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Dimefuron are essential for
understanding its environmental fate, biological activity, and for the development of analytical
methods. These properties are summarized in the tables below.
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Property Value Source(s)
N'-[3-chloro-4-[5-(1,1-
dimethylethyl)-2-oxo-1,3,4-

IUPAC Name _ [1]
oxadiazol-3(2H)-yl]phenyl]-

N,N-dimethylurea

CAS Number 34205-21-5 [2]
3-[2-Chloro-4-(3,3-
dimethylureido)phenyl]-5-tert-

Synonyms ] i [2]
butyl-1,3,4-oxadiazolinone, RP
23465

Molecular Properties

Property Value Source(s)

Molecular Formula C15H19CIN4Os3 [2]

Molecular Weight 338.79 g/mol [2]

CC(C)

Canonical SMILES

(C)C1=NN(C(=0)01)C2=C(C=
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Property Value Notes Source(s)
) At standard
Physical State Colorless crystals N
conditions.

A slight discrepancy

Melting Point 191.2-193°C o )
exists in the literature.
Dimefuron is thermally
- ) ) labile and is expected
Boiling Point Not applicable

to decompose before

boiling.

Solubility in Water

16 mg/L (at 20 °C)

Moderately soluble.

Solubility in Organic

Not quantitatively

Expected to have
limited solubility in

non-polar solvents

Solvents reported and higher solubility in
polar aprotic solvents
based on its structure.

logP (Octanol-Water 6 Indicates a moderate

Partition Coefficient)

degree of lipophilicity.

pKa (Acid Dissociation

Constant)

Not experimentally

reported

Information not readily
available in the

literature.

Synthesis and Mechanism of Action
Synthesis Pathway

The commercial production of Dimefuron is a multi-step process. While a detailed, proprietary

protocol is not publicly available, the general synthetic route is understood to involve the

reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine, followed by further

reactions to form the oxadiazole ring structure.
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A simplified overview of the Dimefuron synthesis pathway.

Mechanism of Action: Photosystem Il Inhibition

Dimefuron exerts its herbicidal effect by inhibiting photosynthesis at Photosystem Il (PSIl). It
competitively binds to the QB binding site on the D1 protein of the PSII complex, which is
located in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow
from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The
interruption of the photosynthetic electron transport chain prevents the fixation of CO2z and the
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production of ATP and NADPH, which are essential for plant growth, ultimately leading to plant
death.
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Mechanism of Dimefuron as a Photosystem Il inhibitor.

Experimental Protocols

The following sections describe generalized methodologies for the determination of the key
physical and chemical properties of Dimefuron. These protocols are based on standard
laboratory practices for organic compounds.

Determination of Melting Point

The melting point of Dimefuron can be determined using a capillary melting point apparatus.
e Apparatus: Melting point apparatus, capillary tubes, thermometer.
e Procedure:

o Asmall, finely powdered sample of Dimefuron is packed into a capillary tube to a height
of 2-3 mm.

o The capillary tube is placed in the heating block of the melting point apparatus.
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o The sample is heated at a steady rate (e.g., 10-20 °C/min) to quickly determine an
approximate melting range.

o The apparatus is allowed to cool.

o Asecond sample is heated, with the temperature raised quickly to about 20 °C below the
approximate melting point, then the heating rate is reduced to 1-2 °C/min.

o The temperature at which the first drop of liquid appears (onset of melting) and the
temperature at which the entire sample becomes liquid (completion of melting) are
recorded as the melting range.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of
Dimefuron in various solvents.

o Apparatus: Test tubes, vortex mixer, analytical balance, graduated cylinders.

e Procedure:

o

A known mass of Dimefuron (e.g., 10 mg) is added to a test tube.

o A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, or toluene) is added
to the test tube.

o The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

o The mixture is allowed to stand and visually inspected for the presence of undissolved
solid.

o If the solid dissolves completely, the substance is considered soluble at that concentration.
If not, it is considered insoluble or partially soluble.

o For a more quantitative measure, the saturated solution can be filtered, and the
concentration of Dimefuron in the filtrate can be determined using a suitable analytical
technique such as HPLC-UV.
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Determination of Octanol-Water Partition Coefficient
(logP)

The shake-flask method is a standard approach for the experimental determination of logP.

o Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (e.g., HPLC-UV or
GC-MS).

e Procedure:

o n-Octanol and water are mutually saturated by shaking them together for 24 hours and
then allowing the phases to separate.

o A known amount of Dimefuron is dissolved in either the water-saturated octanol or the
octanol-saturated water.

o A known volume of this solution is placed in a separatory funnel with a known volume of
the other phase.

o The funnel is shaken until equilibrium is reached (e.g., for 1 hour).
o The mixture is centrifuged to ensure complete phase separation.

o The concentration of Dimefuron in both the aqueous and octanolic phases is determined
using an appropriate analytical method.

o The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase.

o logP is the base-10 logarithm of P.

Analytical Workflow for Environmental Samples

The analysis of Dimefuron in environmental matrices such as soil and water typically involves
sample extraction, cleanup, and instrumental analysis. A general workflow for the analysis of
phenylurea herbicides is presented below.
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A general analytical workflow for Dimefuron in environmental samples.
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Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties
of Dimefuron, along with standardized experimental protocols and conceptual diagrams. The
information presented is intended to be a valuable resource for researchers, scientists, and
professionals in drug development and environmental science, facilitating a deeper
understanding of this herbicidal compound. While key data points have been compiled, it is
noted that experimental values for the boiling point and pKa of Dimefuron are not readily
available in the public domain, which may represent areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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